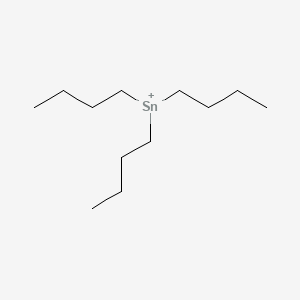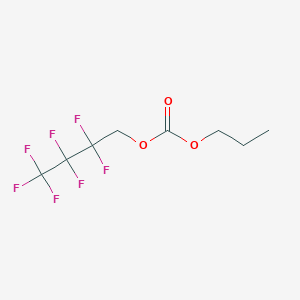
Tributylstannylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylstannylium, also known as tributylstannyl cation, is an organotin compound with the molecular formula C12H27Sn. It is a derivative of tin and is characterized by the presence of three butyl groups attached to a tin atom. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylstannylium can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with a halogen source, such as iodine or bromine, under controlled conditions. The reaction typically proceeds as follows:
(C4H9)3SnH+X2→(C4H9)3SnX+HX
where (X) represents a halogen atom. The resulting tributyltin halide can then be further reacted with a suitable reagent to generate this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylstannylium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tributyltin oxide, while substitution reactions can produce a variety of organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributylstannylium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, including its role as a catalyst in drug synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which tributylstannylium exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The specific pathways involved depend on the nature of the reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to tributylstannylium include:
- Tributyltin hydride
- Tributyltin oxide
- Tributyltin acetate
- Tributyltin benzoate
Uniqueness
This compound is unique in its ability to participate in a wide range of chemical reactions due to the presence of the tin atom and its three butyl groups. This makes it a versatile reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
36643-28-4 |
|---|---|
Molekularformel |
C12H27Sn+ |
Molekulargewicht |
290.05 g/mol |
IUPAC-Name |
tributylstannanylium |
InChI |
InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;/q;;;+1 |
InChI-Schlüssel |
LSKGFBJLYWXIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn+](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)









